3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common method includes the photocycloaddition of sydnone with trifluoroacetonitrile. This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups to furnish the desired triazole products in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyridine derivatives.
Scientific Research Applications
3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of difluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives with different substituents, such as:
- 3-(1,1-Difluoro-3-butenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
The uniqueness of 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine lies in its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,1-difluorobut-3-enyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N3/c1-2-5-10(12,13)9-18-17-8-7(11(14,15)16)4-3-6-19(8)9/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQBYAUWVBAQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=NN=C2N1C=CC=C2C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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